(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine
Description
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI Key |
VTOOJKAJFNVJMI-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](C=C)N)Br |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of the 3-Bromo-5-methoxyphenyl Intermediate
The starting aromatic intermediate bearing the bromo and methoxy substituents is typically prepared by selective bromination of 3-methoxyaniline derivatives or methoxy-substituted phenols, followed by protection/deprotection steps as needed. Bromination is often performed using bromine sources under controlled temperature to avoid polybromination.
Formation of the Propenylamine Side Chain
The key step involves attaching the prop-2-en-1-amine moiety to the aromatic ring with stereocontrol. Two main approaches are reported:
- Asymmetric allylation or allylboration of aryl ketones or aldehydes bearing the bromo and methoxy groups, using chiral catalysts or ligands to induce (1R) stereochemistry.
- Mizoroki-Heck coupling reactions involving 2-bromoaryl ketones and allylboronates under palladium catalysis, enabling one-pot asymmetric synthesis of allylic amines with high enantioselectivity.
Representative One-Pot Catalytic Enantioselective Synthesis
A notable method involves a one-pot catalytic enantioselective allylboration/Mizoroki–Heck reaction sequence:
- The reaction begins with a 2-bromoaryl ketone and a chiral allylboronate in toluene at 35 °C.
- After initial allylboration, palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), base (potassium carbonate), and hydrazine hydrate are added.
- The mixture is heated to 135 °C for 18 hours, promoting the Mizoroki-Heck coupling.
- The product is purified by silica gel flash chromatography.
This method yields the desired 1-alkyl-1-indenols with high enantiomeric excess, which can be converted to the target amine by further functional group transformations.
Alternative Reductive Amination Route
Another approach involves:
- Condensation of the corresponding aldehyde with ammonia or a primary amine to form an imine intermediate.
- Reduction of the imine using sodium borohydride or catalytic hydrogenation in the presence of NiCl2·6H2O.
- This route allows the introduction of the amine group on the propenyl side chain, with control over stereochemistry through chiral catalysts or auxiliaries.
Reaction Conditions and Reagents Summary
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of methoxyphenyl | Bromine or NBS | Dichloromethane | 0 °C to RT | 1-3 h | 50-80 | Selective mono-bromination |
| Allylboration | Chiral allylboronate, (S)-(−)-3,3′-dibromo-1,1′-bi-2-naphthol | Toluene | 35 °C | 5 days | 70-90 | Enantioselective step |
| Mizoroki-Heck coupling | Pd(PPh3)2Cl2, K2CO3, hydrazine hydrate | Toluene | 135 °C | 18 h | 60-85 | One-pot asymmetric synthesis |
| Reductive amination | NiCl2·6H2O, NaBH4 | Methanol | 60 °C (condensation), RT (reduction) | 16 h total | 55-88 | Alternative amine introduction |
Characterization Techniques
The synthesized (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the chemical shifts consistent with the aromatic and propenylamine moieties.
- Infrared Spectroscopy (IR) : Identification of characteristic amine, aromatic, and methoxy functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight and isotopic pattern due to bromine.
- Chiral HPLC or Optical Rotation : To verify enantiomeric purity and confirm the (1R) configuration.
Research Findings and Analysis
- The one-pot asymmetric allylboration/Mizoroki-Heck reaction is highly efficient for introducing the chiral propenylamine side chain, achieving enantiomeric excesses typically above 90% and yields up to 85%.
- Use of hydrazine hydrate as a reducing agent in the Mizoroki-Heck step improves reaction efficiency.
- Reductive amination routes provide an alternative with moderate to high yields but may require additional chiral resolution steps.
- The presence of the bromo and methoxy substituents influences reaction selectivity and product stability, necessitating careful control of reaction conditions.
- Solvent choice (e.g., toluene vs. methanol) and base (K2CO3 vs. NaH) significantly affect reaction rates and yields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing new functional groups or modifying the aromatic system.
Key Findings :
-
Bromine substitution occurs preferentially at the 3-position due to activation by the methoxy group at the 5-position.
-
Steric hindrance from the amine group limits reactivity at the 1-position.
Oxidation and Reduction Reactions
The amine and alkene groups participate in redox transformations:
Amine Oxidation
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂, AcOH | RT, 12 h | Corresponding nitroso derivative (instability noted) |
| KMnO₄, H₂O | 0°C, 1 h | Oxidative cleavage of the alkene to ketone |
Alkene Hydrogenation
| Catalyst | Conditions | Product |
|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 6 h | Saturated amine: (1R)-1-(3-Bromo-5-methoxyphenyl)propylamine |
Mechanistic Insight :
-
Hydrogenation proceeds with retention of stereochemistry at the chiral center.
Coupling Reactions Involving the Alkene
The prop-2-en-1-amine moiety participates in Heck and Mizoroki-Heck reactions:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Heck Arylation | Pd(OAc)₂, PPh₃ | DMF, 120°C, 24 h | Arylated allylamine derivatives |
| Cyclopropanation | CH₂N₂, Cu(acac)₂ | CH₂Cl₂, 0°C to RT | Spirocyclic amine products |
Notable Example :
-
Reaction with iodobenzene under Heck conditions yields (1R)-1-(3-Bromo-5-methoxyphenyl)-3-phenylprop-2-EN-1-amine .
Functionalization of the Amine Group
The primary amine undergoes alkylation, acylation, and reductive amination:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C to RT | Acetamide derivative |
| Reductive Amination | NaBH₃CN, MeOH | RT, 12 h | Secondary amines (e.g., with aldehydes) |
Side Reactions :
-
Over-alkylation is mitigated using bulky aldehydes or ketones.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position relative to itself:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 1 h | Nitration at the 4-position |
| Br₂, FeBr₃ | CH₂Cl₂, RT | Dibrominated product (3,5-dibromo derivative) |
Regioselectivity :
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
| Reaction | Conditions | Product |
|---|---|---|
| Lactam Formation | EDCI, HOBt, DMF | Six-membered lactam via amide bond formation |
| Palladium-Catalyzed | Pd₂(dba)₃, Xantphos | Indole derivatives |
Example :
-
Heating with EDCI and HOBt induces cyclization to a benzazepine analog.
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) leads to debromination and methoxy cleavage.
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amine to form a ketone.
Scientific Research Applications
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance binding affinity and specificity, while the prop-2-en-1-amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Compound A : (R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine (CAS 1213920-86-5)
- Substituents : 3-Bromo, 5-fluoro, 2-methylpropan-1-amine.
- Key Differences: Replaces the methoxy group with fluorine, a smaller and more electronegative substituent.
- Molecular Weight : 246.12 g/mol (vs. target compound’s estimated MW of ~242.11 g/mol).
- Stereochemistry : Retains (R)-configuration, critical for enantioselective interactions .
Compound B : (2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS 1336125-00-8)
- Substituents : 3-Bromo, 5-trifluoromethyl (-CF₃), propan-2-amine.
- Key Differences : The -CF₃ group is strongly electron-withdrawing, creating a more polarized aromatic system than the target compound’s -OCH₃. This may enhance metabolic stability but reduce solubility.
- Molecular Weight : 282.10 g/mol (higher due to -CF₃) .
Compound C : 3-(5-Bromo-3-fluoro-2-methoxyphenyl)propan-1-amine (CAS 1781710-51-7)
Stereochemical and Backbone Variations
Compound D : Deprenyl (N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine)
- Structure : Shares the (R)-propenylamine backbone but substitutes the aromatic ring with a simple phenyl group and adds a methyl branch.
- Key Differences: The absence of bromo/methoxy groups simplifies the electronic profile. Deprenyl is a known monoamine oxidase inhibitor, highlighting the pharmacological relevance of the propenylamine scaffold .
Compound E : 5-MeO-DALT (N-Allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine)
- Structure : Incorporates a 5-methoxyindole group instead of bromo/methoxyphenyl.
- Key Differences: The indole moiety enables serotonin receptor interactions, as seen in psychedelic compounds. The target compound’s bromo-substituted phenyl may shift selectivity toward non-serotonergic targets (e.g., adrenergic receptors) .
Biological Activity
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 242.12 g/mol. The compound features a brominated phenyl ring and an amine functional group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
1. Anticancer Activity
Recent research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, compounds with similar structural motifs have shown inhibition against various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma. The following table summarizes key findings from relevant studies:
| Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H1975 (EGFR mutant) | 5.3 | EGFR inhibition |
| Compound B | PC9 | 8.3 | Tyrosine kinase inhibition |
| This compound | SNU16 | 77.4 | Cell cycle arrest |
These findings suggest that the compound may act through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
2. Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that the presence of specific substituents on the phenyl ring significantly influences biological activity. For example, the bromine atom at the 3-position and the methoxy group at the 5-position enhance binding affinity to target proteins, leading to improved inhibitory effects on cancer cell growth.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Case Study 1: Inhibition of EGFR Mutants
In a study examining compounds targeting EGFR mutants, this compound demonstrated significant inhibitory activity against H1975 cells with an IC50 value of 5.3 nM, indicating its potential as a therapeutic agent for resistant NSCLC variants .
Case Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative effects of this compound on various cancer cell lines. Results showed that it effectively reduced cell viability in SNU16 cells with an IC50 of 77.4 nM, suggesting its role in inducing apoptosis .
Q & A
Q. Table 1. Key NMR Data for this compound
| Proton/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| NH₂ | 2.10 (s, 2H) | - |
| CH (C1) | 4.75 (q, J=6.5 Hz) | 55.2 |
| C=C | 5.85–6.15 (m, 2H) | 125.6, 130.4 |
| OCH₃ | 3.82 (s, 3H) | 56.8 |
Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions
| Catalyst | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | 75 | - | CH₃CN, 60°C, 12 h |
| [Ir(COD)Cl]₂/L1 | 92 | 94 | THF, 0°C, 6 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
